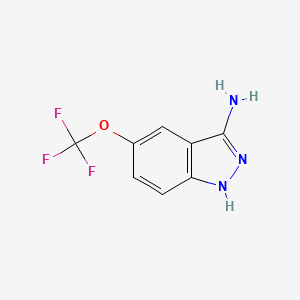
5-(Trifluoromethoxy)-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethoxy)-1H-indazol-3-amine is a compound that features a trifluoromethoxy group attached to an indazole ring. The trifluoromethoxy group is known for its strong electron-withdrawing properties and high lipophilicity, making it a valuable substituent in medicinal chemistry and agrochemical research
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of indazole derivatives using trifluoromethylating reagents
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-(Trifluoromethoxy)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
科学的研究の応用
5-(Trifluoromethoxy)-1H-indazol-3-amine has several scientific research applications, including:
作用機序
The mechanism of action of 5-(Trifluoromethoxy)-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)-1H-indazole: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-(Methoxy)-1H-indazole: Contains a methoxy group instead of a trifluoromethoxy group.
5-(Chloromethoxy)-1H-indazole: Features a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)-1H-indazol-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and lipophilic properties. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in various scientific research applications .
生物活性
5-(Trifluoromethoxy)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F3N4O, featuring a trifluoromethoxy group that enhances its lipophilicity and stability. This structural characteristic is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including Hep-G2 (hepatoma), K562 (chronic myeloid leukemia), A549 (lung cancer), and PC-3 (prostate cancer) cells .
- Target Interaction : It modulates key signaling pathways involved in cell proliferation and apoptosis, notably impacting the Bcl2 family proteins and the p53/MDM2 pathway .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity, as summarized in the following table:
| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |
|---|---|---|
| Hep-G2 | 3.32 | 12.17 (HEK-293) |
| K562 | 5.15 | 33.2 (HEK-293) |
| A549 | Not specified | Not specified |
| PC-3 | Not specified | Not specified |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against cancer cells while also assessing its selectivity towards normal cells .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the indazole ring significantly affect biological activity. For instance, the presence of fluorine substituents at specific positions on the benzene ring enhances antitumor efficacy .
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiproliferative Effects : In a study comparing various indazole derivatives, this compound demonstrated superior antiproliferative effects against Hep-G2 cells compared to other derivatives, indicating its potential as a lead compound in cancer therapy .
- Mechanistic Insights : Another study highlighted that this compound affects apoptosis pathways, suggesting that it may induce cell death in cancer cells through modulation of critical apoptotic regulators .
特性
IUPAC Name |
5-(trifluoromethoxy)-1H-indazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUAXVMIROTSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














